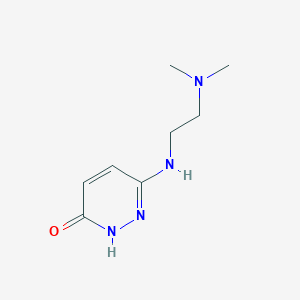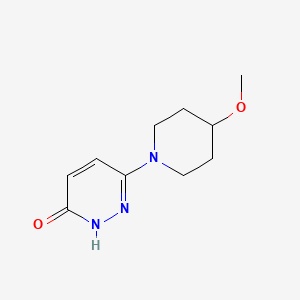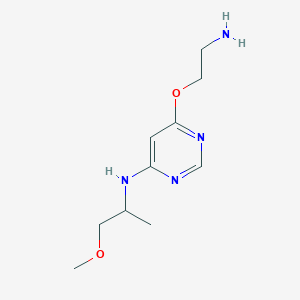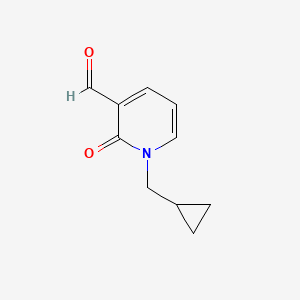
1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of 1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde is C₁₀H₁₀NO . Its structure likely contains a cyclopropylmethyl group , a pyridine ring , and an aldehyde functional group . The exact arrangement of atoms and bond angles can be visualized using computational tools or X-ray crystallography .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
New 1,2-dihydropyridine-3-carbonitrile derivative compounds were synthesized through cyclization involving ketones and appropriate aldehydes in the presence of ethyl cyanoacetate and ammonium acetate. These compounds were characterized using various spectroscopic methods and evaluated for their biological activity against gram-positive and gram-negative bacteria. The synthesis explores the potential for generating biologically active compounds that could have applications in medicinal chemistry (Ibraheem et al., 2018).
Chemical Reactivity and Mechanistic Insights
The oximes of 4-(alk-2-enylamino)-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbaldehydes underwent thermally induced 1,3-dipolar cycloadditions leading to fused isoxazolidine derivatives under very mild conditions. This mechanistic exploration provides insights into the chemical reactivity of dihydropyridine derivatives and their potential applications in the synthesis of novel organic compounds (Gotoh et al., 1996).
Photocycloaddition Reactions
Photocycloaddition of enamine-carbaldehydes with alkenes yielded regioselectively 4-substituted and 3-substituted 2-hydroxy-1,2,3,4-tetrahydropyridines. This study demonstrates the versatility of dihydropyridine derivatives in photocycloaddition reactions, offering a pathway to synthesize complex organic structures (Tietz et al., 1983).
Antimicrobial Evaluation
Novel thiohydrazonates and pyrazolo[3,4-b]pyridines derived from 1,3-diphenyl-1H-pyrazole-4-carbaldehyde and cyanothioacetamide were synthesized, showcasing the 2-thioxo-1,2-dihydropyridine-3-carbonitrile derivative as a precursor. These compounds were evaluated for their antimicrobial activities, with some showing promising inhibitory activities against various bacterial strains, highlighting the potential of dihydropyridine derivatives in developing new antimicrobial agents (Mekky & Sanad, 2019).
Safety and Hazards
Propiedades
IUPAC Name |
1-(cyclopropylmethyl)-2-oxopyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-7-9-2-1-5-11(10(9)13)6-8-3-4-8/h1-2,5,7-8H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZRTYQFHDNTCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CC=C(C2=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



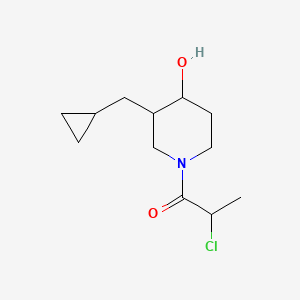

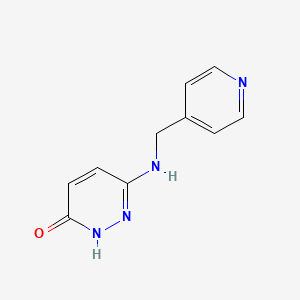
![6-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyridazin-3-ol](/img/structure/B1479366.png)
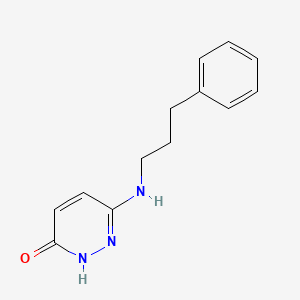
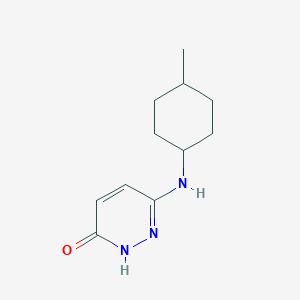
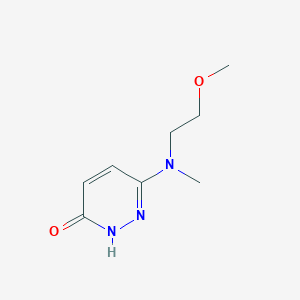
![N-methyl-6-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyrimidin-4-amine](/img/structure/B1479376.png)
